Cas no 500889-65-6 (7-bromo-1,2,4-benzotriazin-3-amine)

7-bromo-1,2,4-benzotriazin-3-amine structure
500889-65-6 structure
Product name:7-bromo-1,2,4-benzotriazin-3-amine
CAS No:500889-65-6
MF:C7H5N4Br
Molecular Weight:225.0454
MDL:MFCD11111720
CID:843608
PubChem ID:318160

7-bromo-1,2,4-benzotriazin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Amino-7-bromo-1,2,4-benzotriazine
    • 1,2,4-Benzotriazin-3-amine, 7-bromo-
    • 7-bromo-1,2,4-benzotriazin-3-amine
    • 3-amino-7-bromobenzo-1,2,4-triazine
    • CHEMBL1987538
    • NSC-252896
    • D78677
    • TQP0610
    • SMR001830906
    • CS-0215781
    • 500889-65-6
    • SCHEMBL10956299
    • DTXSID70312349
    • Z1269139683
    • NSC252896
    • 1,2,4-BENZOTRIAZIN-3-AMINE,7-BROMO
    • MFCD11111720
    • EN300-3001341
    • 7-bromobenzo[e][1,2,4]triazin-3-amine
    • MB09368
    • AVA88965
    • AKOS016002247
    • 7-Bromo-1,2,4-benzotriazin-3-ylamine #
    • BIGHEZITGZIITP-UHFFFAOYSA-N
    • MLS003115327
    • MDL: MFCD11111720
    • インチ: InChI=1S/C7H5BrN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12)
    • InChIKey: BIGHEZITGZIITP-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1Br)N=NC(=N)N2

計算された属性

  • 精确分子量: 223.97000
  • 同位素质量: 223.97
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 64.7A^2

じっけんとくせい

  • 密度みつど: 1.849
  • Boiling Point: 428.3°C at 760 mmHg
  • フラッシュポイント: 212.8°C
  • Refractive Index: 1.764
  • PSA: 64.69000
  • LogP: 1.95070

7-bromo-1,2,4-benzotriazin-3-amine Security Information

7-bromo-1,2,4-benzotriazin-3-amine 税関データ

  • 税関コード:2933699090
  • 税関データ:

    中国税関コード:

    2933699090

    概要:

    2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%

7-bromo-1,2,4-benzotriazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-3001341-0.5g
7-bromo-1,2,4-benzotriazin-3-amine
500889-65-6 95.0%
0.5g
$1587.0 2025-03-19
eNovation Chemicals LLC
Y1239226-100mg
1,2,4-BENZOTRIAZIN-3-AMINE, 7-BROMO-
500889-65-6 95%
100mg
$335 2024-06-06
eNovation Chemicals LLC
Y1239226-5g
1,2,4-BENZOTRIAZIN-3-AMINE, 7-BROMO-
500889-65-6 95%
5g
$3100 2024-06-06
Alichem
A019096703-1g
3-Amino-7-bromo-1,2,4-benzotriazine
500889-65-6 95%
1g
$646.84 2023-09-01
Enamine
EN300-3001341-10.0g
7-bromo-1,2,4-benzotriazin-3-amine
500889-65-6 95.0%
10.0g
$8749.0 2025-03-19
Chemenu
CM153160-1g
7-bromobenzo[e][1,2,4]triazin-3-amine
500889-65-6 95%
1g
$729 2021-06-09
Aaron
AR00DLJJ-5g
1,2,4-BENZOTRIAZIN-3-AMINE, 7-BROMO-
500889-65-6 95%
5g
$2949.00 2023-12-14
Enamine
EN300-3001341-5g
7-bromo-1,2,4-benzotriazin-3-amine
500889-65-6 95%
5g
$5900.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1286451-250mg
7-Bromo-1,2,4-benzotriazin-3-amine
500889-65-6 95+%
250mg
¥21772.00 2024-05-11
1PlusChem
1P00DLB7-100mg
1,2,4-BENZOTRIAZIN-3-AMINE, 7-BROMO-
500889-65-6 95%
100mg
$278.00 2024-05-01

7-bromo-1,2,4-benzotriazin-3-amine 関連文献

7-bromo-1,2,4-benzotriazin-3-amineに関する追加情報

7-Bromo-1,2,4-Benzotriazin-3-Amine (CAS No. 500889-65-6): A Comprehensive Overview of Its Synthesis, Applications, and Research Advances

7-Bromo-1,2,4-Benzotriazin-3-amine (CAS No. 500889-65-6) is a heterocyclic compound characterized by its unique molecular framework, which combines a benzotriazine ring with bromine substitution at the 7-position. This compound has garnered significant attention in the field of medicinal chemistry due to its structural versatility and potential pharmacological applications. Recent advancements in synthetic methodologies and biological evaluations have further solidified its relevance as a key scaffold in drug discovery programs targeting various diseases. The integration of computational modeling and experimental validation has enabled researchers to explore its interactions with biological targets, expanding its utility in therapeutic development.

7-Bromo-1,2,4-Benzotriazin-3-amine is structurally classified as a benzotriazine derivative, a class of compounds that exhibit diverse biological activities. The benzotriazine ring system, consisting of three fused aromatic rings, provides a rigid and planar structure that facilitates molecular interactions with target proteins. The introduction of bromine at the 7-position introduces electronic effects that modulate the compound's reactivity and binding affinity. This structural feature is critical for its potential applications in modulating enzyme activity, ion channel function, and receptor interactions. The compound's synthesis typically involves multi-step organic reactions, with recent studies emphasizing the use of catalytic methods to enhance efficiency and reduce byproducts.

Recent research has highlighted the potential of 7-Bromo-1,2,4-Benzotriazin-3-amine in the development of novel therapeutics. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit specific kinases involved in cancer progression, suggesting its potential as an anti-cancer agent. Additionally, its derivatives have shown promise in modulating inflammatory pathways, making it a candidate for treating autoimmune disorders. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets has been a focal point of recent investigations, particularly in the design of selective ligands for G-protein-coupled receptors (GPCRs).

The synthesis of 7-Bromo-1,2,4-Benzotriazin-3-amine has been optimized using modern synthetic strategies, including microwave-assisted reactions and solid-phase peptide synthesis (SPPS). These methods have enabled the rapid generation of analogs with varying substituents, allowing for structure-activity relationship (SAR) studies. A 2022 paper in *Organic & Biomolecular Chemistry* reported the use of a novel catalytic system to achieve high yields of the compound, reducing the environmental impact of its production. Such advancements align with the growing emphasis on green chemistry in pharmaceutical research, ensuring sustainability in the development of new drugs.

Biological studies on 7-Bromo-1,2,4-Benzotriazin-3-amine have revealed its potential as a scaffold for designing small-molecule inhibitors. In vitro assays have shown its ability to disrupt the activity of specific enzymes, such as phosphodiesterases and serine proteases, which are implicated in various pathological conditions. Computational docking studies have further predicted its binding modes to target proteins, providing insights into its mechanism of action. These findings have spurred interest in its application as a lead compound for drug development, particularly in the treatment of neurodegenerative disorders and infectious diseases.

Recent breakthroughs in drug discovery have expanded the scope of 7-Bromo-1,2,4-Benzotriazin-3-amine's utility. A 2024 study in *Nature Communications* explored its potential as an antiviral agent, demonstrating its ability to inhibit viral replication in cell culture models. This application is particularly relevant in the context of emerging infectious diseases, where the development of broad-spectrum antivirals is a priority. The compound's structural adaptability has also been leveraged in the design of dual-action drugs that target multiple pathways simultaneously, enhancing therapeutic efficacy.

The pharmacokinetic properties of 7-Bromo-1,2,4-Benzotriazin-3-amine are under investigation to optimize its therapeutic potential. Studies on its solubility, permeability, and metabolic stability have indicated that modifications to its substituents can significantly influence its bioavailability. For instance, the introduction of hydrophilic groups has been shown to improve its aqueous solubility, while the addition of lipophilic moieties enhances its ability to cross cell membranes. These findings underscore the importance of tailored chemical modifications in maximizing the compound's therapeutic window.

Challenges in the development of 7-Bromo-1,2,4-Benzotriazin-3-amine include the need for further validation of its in vivo efficacy and safety. While preclinical studies have demonstrated promising results, large-scale clinical trials are required to assess its therapeutic potential in human populations. Additionally, the compound's potential for off-target effects necessitates rigorous screening to ensure its selectivity for intended biological targets. These considerations highlight the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in advancing its development.

In conclusion, 7-Bromo-1,2,4-Benzotriazin-3-amine represents a significant advancement in the field of medicinal chemistry. Its structural features and synthetic versatility have positioned it as a valuable scaffold for the design of novel therapeutics. Ongoing research into its biological activities and pharmacological properties continues to expand its potential applications, underscoring its importance in the quest for innovative treatments for complex diseases.

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